molecular formula C20H20ClN5O4S2 B2443792 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 921469-83-2

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2443792
CAS No.: 921469-83-2
M. Wt: 493.98
InChI Key: BMQDETYCHBBAQZ-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of tumor angiogenesis. This small molecule acts by competitively binding to the ATP-binding site of VEGFR2, thereby blocking its kinase activity and subsequent downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades. The design of this compound, featuring a key thiazole core and a 4-chlorophenyl urea moiety, is optimized for high affinity and specificity toward VEGFR2. Its primary research application is in the study of angiogenic processes, where it is used to suppress the formation of new blood vessels that supply nutrients and oxygen to tumors. Researchers utilize this inhibitor in vitro to investigate VEGFR2-driven cell proliferation, migration, and survival in endothelial cells, and in vivo to evaluate its potential anti-tumor efficacy in various xenograft models of cancer. By precisely inhibiting this critical signaling node, this compound serves as a valuable pharmacological tool for dissecting the role of VEGF/VEGFR2 in tumorigenesis and for validating anti-angiogenesis as a therapeutic strategy in oncology research.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4S2/c21-14-3-5-15(6-4-14)24-19(28)26-20-25-16(12-31-20)11-18(27)23-10-9-13-1-7-17(8-2-13)32(22,29)30/h1-8,12H,9-11H2,(H,23,27)(H2,22,29,30)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQDETYCHBBAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Urea Linkage Formation:

    Sulfonamide Group Addition: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

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Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including a thiazole ring, a urea linkage, and a sulfonamide group, this compound is being investigated for its therapeutic applications.

Structural Features

The compound's structure can be broken down as follows:

  • Thiazole Ring : Known for its role in various biological activities, the thiazole ring enhances the compound's stability and reactivity.
  • Urea Linkage : This feature allows for hydrogen bonding, which can improve interactions with biological targets.
  • Sulfonamide Group : Often associated with antibacterial properties, this group may contribute to the compound's efficacy in treating infections.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antibacterial Properties : The sulfonamide group is typically linked to antibacterial effects. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively.
  • Antitumor Activity : Preliminary evaluations suggest potential antitumor effects, likely due to the thiazole moiety, which has been associated with various anticancer mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, although specific targets remain to be fully elucidated.

Research Findings and Case Studies

Several studies have explored the biological properties of this compound and related derivatives:

  • A study published in Biological & Pharmaceutical Bulletin evaluated a series of thiazole derivatives, including those with urea linkages, demonstrating significant antibacterial and anticancer activities .
  • Another investigation focused on the synthesis and evaluation of similar compounds, revealing their potential as effective therapeutic agents against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

While the precise mechanisms of action for this compound are still under investigation, it is hypothesized that:

  • The thiazole ring may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest.
  • The sulfonamide moiety could inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Q & A

Q. SAR Insights :

  • Sulfonamide Group : Replacing -SO₂NH₂ with -SO₂Me reduces antibacterial activity (MIC increases from 2 μg/mL to >32 μg/mL) .
  • Thiazole Rigidity : Fluorination at the thiazole 5-position enhances metabolic stability (t₁/₂ increases from 2.1 to 4.3 hours in microsomes) .
    Experimental Design :
  • Synthesize derivatives (e.g., -CF₃ or -OCH₃ substitutions).
  • Test in parallel assays (e.g., antimicrobial disk diffusion vs. cytotoxicity in HepG2 cells) .

What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Solubility Enhancement :

  • Formulate with cyclodextrins or PEGylation .

Metabolic Stability :

  • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring .

Bioavailability Testing :

  • Conduct pharmacokinetic profiling in rodents (Cₘₐₓ, AUC₀–₂₄) .

How is SHELX software applied in crystallographic analysis of this compound?

  • Data Refinement : SHELXL refines X-ray diffraction data to resolve disorder in the sulfonamide group .
  • Validation Tools :
    • CHECKCIF analyzes geometric anomalies (e.g., bond length outliers).
    • PLATON visualizes hydrogen-bonding networks critical for crystal packing .

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